molecular formula C16H26O3 B162161 (8R)-8-hydroxyhexadeca-4,6,10-trienoic acid CAS No. 135271-51-1

(8R)-8-hydroxyhexadeca-4,6,10-trienoic acid

Cat. No.: B162161
CAS No.: 135271-51-1
M. Wt: 266.38 g/mol
InChI Key: KBOVKDIBOBQLRS-QCNAHCIUSA-N
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Description

Tetranor-12®-hydroxyeicosatetraenoic acid is a metabolite derived from 12®-hydroxyeicosatetraenoic acid. It is produced through the metabolism of 12®-hydroxyeicosatetraenoic acid in corneal tissue, involving β-oxidation and the loss of four carbon atoms from the C-1 position . This compound is significant in various biological processes and has been studied for its potential roles in inflammation and other physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-12®-hydroxyeicosatetraenoic acid typically involves the oxidation of 12®-hydroxyeicosatetraenoic acid. The process includes several steps:

    Oxidation: 12®-hydroxyeicosatetraenoic acid is subjected to β-oxidation, which involves the sequential removal of two-carbon units from the carboxyl end of the molecule.

    Purification: The resulting product is purified using chromatographic techniques to isolate tetranor-12®-hydroxyeicosatetraenoic acid.

Industrial Production Methods

Industrial production of tetranor-12®-hydroxyeicosatetraenoic acid is less common due to its specific biological applications. large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetranor-12®-hydroxyeicosatetraenoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more polar metabolites, while reduction can yield less oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tetranor-12®-hydroxyeicosatetraenoic acid is used as a reference compound for studying the metabolism of eicosanoids and related compounds.

Biology

Biologically, this compound is significant in studying the metabolic pathways of eicosanoids, which are involved in various physiological processes, including inflammation and immune responses.

Medicine

In medicine, tetranor-12®-hydroxyeicosatetraenoic acid is investigated for its potential roles in inflammatory diseases and other conditions where eicosanoids play a crucial role.

Industry

While its industrial applications are limited, it can be used in the development of analytical methods for detecting and quantifying eicosanoids in biological samples.

Mechanism of Action

Tetranor-12®-hydroxyeicosatetraenoic acid exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of inflammatory responses by modulating the activity of enzymes and receptors associated with eicosanoid metabolism. The exact molecular targets and pathways can vary, but they generally involve interactions with enzymes like cyclooxygenases and lipoxygenases.

Comparison with Similar Compounds

Similar Compounds

    12®-hydroxyeicosatetraenoic acid: The precursor to tetranor-12®-hydroxyeicosatetraenoic acid, involved in similar biological processes.

    12(S)-hydroxyeicosatetraenoic acid: An isomer with different stereochemistry, leading to distinct biological activities.

    15-hydroxyeicosatetraenoic acid: Another eicosanoid with roles in inflammation and immune responses.

Uniqueness

Tetranor-12®-hydroxyeicosatetraenoic acid is unique due to its specific metabolic pathway and the loss of four carbon atoms from its precursor. This structural difference imparts distinct biological activities and makes it a valuable compound for studying eicosanoid metabolism and function.

Properties

CAS No.

135271-51-1

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m1/s1

InChI Key

KBOVKDIBOBQLRS-QCNAHCIUSA-N

SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\CCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CCCC(=O)O)O

Appearance

Assay:≥98%A solution in ethanol

Synonyms

8(R)-HHxTrE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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